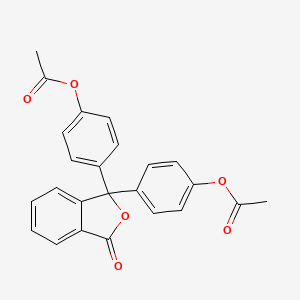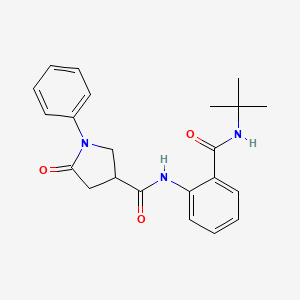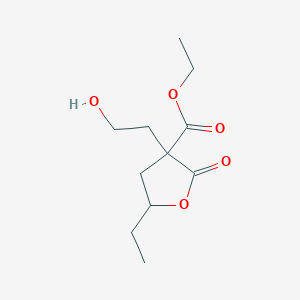
3,3-Bis(4-acetoxyphenyl)phthalide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-acetoxyphenyl)phthalide is an organic compound with the molecular formula C24H18O6 It is a derivative of phthalide, characterized by the presence of two acetoxy groups attached to the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-acetoxyphenyl)phthalide typically involves the acylation of 3,3-bis(4-hydroxyphenyl)phthalide with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Bis(4-acetoxyphenyl)phthalide undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 3,3-bis(4-hydroxyphenyl)phthalide.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products:
Hydrolysis: 3,3-bis(4-hydroxyphenyl)phthalide.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Bis(4-acetoxyphenyl)phthalide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Bis(4-acetoxyphenyl)phthalide involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
3,3-Bis(4-hydroxyphenyl)phthalide: A precursor in the synthesis of 3,3-Bis(4-acetoxyphenyl)phthalide.
3,3-Bis(4-bromophenyl)phthalide: Used in the synthesis of poly(diphenylenephthalide) with unique electrical properties.
Phenolphthalein: A related compound with similar structural features, used as a pH indicator and in medical applications.
Uniqueness: this compound is unique due to its acetoxy functional groups, which impart distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
5449-84-3 |
|---|---|
Formule moléculaire |
C24H18O6 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)28-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)29-16(2)26)22-6-4-3-5-21(22)23(27)30-24/h3-14H,1-2H3 |
Clé InChI |
UQJULZIHROYMOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
methanone](/img/structure/B12890256.png)




![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)


![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
